molecular formula C12H16N2O B13703759 3-(4-Methyl-benzyl)-piperazin-2-one

3-(4-Methyl-benzyl)-piperazin-2-one

Cat. No.: B13703759
M. Wt: 204.27 g/mol
InChI Key: SEBXOJSAYRUCEN-UHFFFAOYSA-N
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Description

3-(4-Methyl-benzyl)-piperazin-2-one is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one typically involves the reaction of 4-methylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-benzyl)-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 4-methyl group can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or alcohols.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

3-(4-Methyl-benzyl)-piperazin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-benzyl-piperazine: Similar structure but lacks the carbonyl group at the 2-position.

    Benzyl-piperazine: Lacks the methyl group on the benzyl ring.

    N-Methyl-piperazine: Contains a methyl group on the nitrogen atom instead of the benzyl group.

Uniqueness

3-(4-Methyl-benzyl)-piperazin-2-one is unique due to the presence of both the 4-methyl-benzyl group and the carbonyl group at the 2-position

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)

InChI Key

SEBXOJSAYRUCEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NCCN2

Origin of Product

United States

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